molecular formula C14H27ClN2O2 B3060229 Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride CAS No. 2055405-79-1

Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride

Cat. No.: B3060229
CAS No.: 2055405-79-1
M. Wt: 290.83
InChI Key: HPDUJHFMCCXOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride (CAS: 2055405-79-1) is a spirocyclic compound featuring an 8-azaspiro[4.5]decane core with a tert-butoxycarbonyl (Boc) carbamate group at the 1-position and a hydrochloride salt. Its molecular formula is C₁₄H₂₇ClN₂O₂, with a molecular weight of 290.83 g/mol . The Boc group enhances solubility and stability, while the spirocyclic structure contributes to conformational rigidity, a feature exploited in medicinal chemistry for targeting bioactive conformations .

Properties

IUPAC Name

tert-butyl N-(8-azaspiro[4.5]decan-4-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDUJHFMCCXOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC12CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055405-79-1
Record name Carbamic acid, N-8-azaspiro[4.5]dec-1-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055405-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes for Tert-Butyl 8-Azaspiro[4.5]Dec-1-Ylcarbamate Hydrochloride

Multi-Step Synthesis from Spirocyclic Precursors

The most widely documented approach begins with the construction of the spirocyclic core, followed by carbamate formation and subsequent hydrochlorination. Source outlines a generic pathway involving:

  • Spirocyclic Amine Formation : Cyclization of a piperazine derivative (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) under acidic or basic conditions to yield the 8-azaspiro[4.5]decane scaffold.
  • Carbamate Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to install the tert-butyl carbamate group.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to precipitate the final hydrochloride salt.

Key challenges include controlling regioselectivity during spirocyclization and minimizing side reactions during Boc protection.

Patent-Based Four-Step Synthesis

A 2020 patent (CN111518015A) details an optimized four-step route starting from 1,4-dioxaspiro[4.5]decane-8-one (CAS 177-11-7):

Step 1: Cyanidation

Reaction : 1,4-Dioxaspiro[4.5]decane-8-one reacts with p-methylsulfonylmethyl isocyanide and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system (0–20°C).
Product : 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (Yield: 78%).

Step 2: Alkylation

Reaction : The nitrile intermediate undergoes alkylation with 1-bromo-2-chloroethane using lithium diisopropylamide (LDA) in toluene (0–20°C, 13 h).
Product : 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (Yield: 65%).

Step 3: Reduction and Cyclization

Reaction : Hydrogenation over Raney nickel (50 psi, 50°C, 6 h) reduces the nitrile to an amine, followed by cyclization with Boc₂O in methanol.
Product : tert-Butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2]tetradecane-10-carboxylate (Yield: 70%).

Step 4: Deprotection

Reaction : Acidic hydrolysis using pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15 h) removes the dioxolane protecting group.
Product : this compound (Overall Yield: 42%).

Table 1. Comparative Analysis of Synthetic Methods

Parameter Multi-Step Route Patent Route
Starting Material Piperazine derivatives 1,4-Dioxaspiro[4.5]decane-8-one
Total Steps 3 4
Overall Yield ~35% 42%
Scalability Moderate High
Key Advantage Simplicity Cost Efficiency

Analytical and Optimization Strategies

Purity and Structural Characterization

  • HPLC Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >98%.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 8H, spirocyclic CH₂), 4.10 (br s, 1H, NH).
    • MS (ESI+) : m/z 254.37 [M+H]+ (free base), 290.83 [M+H]+ (hydrochloride).

Reaction Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve Boc protection efficiency by stabilizing intermediates.
  • Temperature Control : Maintaining ≤20°C during cyanidation prevents epimerization of the spirocenter.
  • Catalyst Screening : Raney nickel outperforms palladium catalysts in hydrogenation steps, reducing over-reduction byproducts.

Industrial and Research Applications

The compound’s synthesis supports drug discovery programs targeting FAAH-mediated pathologies (e.g., neuropathic pain). Its spirocyclic architecture enhances metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis reactions dominate the reactivity of the Boc-protected amine, occurring under acidic, basic, or enzymatic conditions.

Acidic Hydrolysis

The Boc group is cleaved under strong acidic conditions (e.g., HCl in dioxane or TFA in dichloromethane), yielding the free amine hydrochloride salt.
Example Reaction:

C14H26N2O2HCl+HCl excess C9H18N2HCl+CO2+(CH3)3COH\text{C}_{14}\text{H}_{26}\text{N}_2\text{O}_2\cdot \text{HCl}+\text{HCl excess }\rightarrow \text{C}_{9}\text{H}_{18}\text{N}_2\cdot \text{HCl}+\text{CO}_2+(\text{CH}_3)_3\text{COH}

Conditions:

  • 4 M HCl in dioxane, 25°C, 2–4 hours .

  • Trifluoroacetic acid (TFA) in DCM, 0°C to rt, 1 hour .

Parameter Acidic Hydrolysis
ReagentsHCl (gaseous or aqueous), TFA
SolventDioxane, DCM
Temperature0°C to rt
Yield85–95%

Basic Hydrolysis

Under alkaline conditions, the carbamate undergoes hydrolysis to release ammonia and form a tertiary alcohol.
Example Reaction:

C14H26N2O2+NaOHC9H18N2+(CH3)3COH+NH3+CO2\text{C}_{14}\text{H}_{26}\text{N}_2\text{O}_2+\text{NaOH}\rightarrow \text{C}_{9}\text{H}_{18}\text{N}_2+(\text{CH}_3)_3\text{COH}+\text{NH}_3+\text{CO}_2

Conditions:

  • 1 M NaOH in ethanol/water (1:1), reflux, 6 hours.

Parameter Basic Hydrolysis
ReagentsNaOH, KOH
SolventEthanol/water
TemperatureReflux (~80°C)
Yield70–80%

Enzymatic Hydrolysis

As a FAAH (fatty acid amide hydrolase) inhibitor, the compound undergoes enzymatic hydrolysis in biological systems, modulating endocannabinoid levels .

Nucleophilic Substitution Reactions

The Boc group serves as a protective moiety, enabling selective functionalization of the secondary amine.

Deprotection for Amine Functionalization

After Boc removal, the free amine participates in:

  • Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation: Formation of secondary amines using alkyl halides .

Example Reaction (Acylation):

C9H18N2HCl+CH3COClC11H20N2OHCl\text{C}_{9}\text{H}_{18}\text{N}_2\cdot \text{HCl}+\text{CH}_3\text{COCl}\rightarrow \text{C}_{11}\text{H}_{20}\text{N}_2\text{O}\cdot \text{HCl}

Conditions:

  • Triethylamine (TEA) as base, THF, 0°C to rt .

Parameter Acylation
ReagentsAcetyl chloride, TEA
SolventTHF, DCM
Temperature0°C to rt
Yield75–85%

Hydrogenolysis

Catalytic hydrogenation cleaves the Boc group under mild conditions, producing the free amine.

Example Reaction:

C14H26N2O2HCl+H2Pd CC9H18N2HCl+(CH3)3COH\text{C}_{14}\text{H}_{26}\text{N}_2\text{O}_2\cdot \text{HCl}+\text{H}_2\xrightarrow{\text{Pd C}}\text{C}_{9}\text{H}_{18}\text{N}_2\cdot \text{HCl}+(\text{CH}_3)_3\text{COH}

Conditions:

  • 10% Pd/C, H₂ (1 atm), methanol, 25°C, 12 hours .

Parameter Hydrogenolysis
CatalystPd/C, PtO₂
SolventMethanol, ethanol
Pressure1–4 atm H₂
Yield90–95%

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous solutions (pH 7.4, 37°C), with a half-life of ~24 hours. Enzymatic degradation by FAAH occurs in vivo, contributing to its role in pain management .

Scientific Research Applications

Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications References
Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate HCl 8-azaspiro[4.5]decane Boc at 1-position; HCl salt 290.83 Discontinued; Boc enhances stability
BMY 7378 (dihydrochloride) 8-azaspiro[4.5]decane 7,9-dione; 4-(2-methoxyphenyl)piperazine 532.82 α1D-adrenoceptor antagonist (pKi: 9.4 human)
8-Azaspiro[4.5]decan-1-one HCl 8-azaspiro[4.5]decane Ketone at 1-position; HCl salt 203.72 Intermediate for bioactive molecules
2-Boc-2-azaspiro[4.5]decane-8-amine 2-azaspiro[4.5]decane Boc at 2-position; amine at 8-position 282.40 Building block for peptidomimetics
3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid 3-azaspiro[5.5]undecane Boc at 3-position; carboxylic acid at 9 341.45 Larger spiro core; potential for conjugation
Key Observations:
  • Core Flexibility vs. Rigidity : The 8-azaspiro[4.5]decane core is smaller than the 3-azaspiro[5.5]undecane analog, influencing ring strain and binding pocket compatibility .
  • Functional Group Impact: BMY 7378’s 7,9-dione and piperazine groups confer α1D-adrenoceptor selectivity (pKi: 9.4 for human receptors), whereas the Boc group in the target compound may limit receptor engagement due to steric bulk .
  • Salt Forms : Hydrochloride salts (e.g., target compound, 8-azaspiro[4.5]decan-1-one HCl) improve aqueous solubility compared to free bases .

Biological Activity

Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride (CAS No. 2055405-79-1) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C14H27ClN2O2
  • Molecular Weight : 290.83 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.

Biological Activities

Several studies have reported on the biological activities associated with spirocyclic compounds, including:

  • Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurodegenerative processes, particularly in models of Alzheimer's disease (AD). For instance, a derivative showed inhibition of amyloid-beta aggregation and reduced neuroinflammation markers such as TNF-alpha and IL-6 .
  • Antimicrobial Activity : Some spirocyclic compounds exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
  • Cytotoxicity : The cytotoxic effects of spirocyclic compounds have been explored in various cancer cell lines, indicating potential as anticancer agents.

Study 1: Neuroprotective Properties

In a study investigating neuroprotective effects against amyloid-beta toxicity, a related compound exhibited significant inhibition of β-secretase activity (IC50 = 15.4 nM) and reduced Aβ aggregation by 85% at a concentration of 100 μM. The compound also showed a moderate protective effect on astrocytes against Aβ-induced cell death .

Study 2: FAAH Inhibition

A patent described the synthesis of FAAH inhibitors based on the spirocyclic structure similar to this compound, demonstrating their ability to increase endocannabinoid levels in vivo, which could be beneficial for treating pain and anxiety disorders .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
NeuroprotectiveInhibits Aβ aggregation and β-secretase
FAAH InhibitionIncreases endocannabinoid levels
AntimicrobialPotential activity against bacterial strainsNot specified
CytotoxicityEffects on cancer cell linesNot specified

Q & A

Q. What synthetic routes are commonly employed for synthesizing tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving the spirocyclic amine core. For example, tert-butyl carbamate protection can be introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or NaHCO₃ in tetrahydrofuran). Subsequent purification via column chromatography or recrystallization ensures high purity (>97%) . Key intermediates, such as 8-azaspiro[4.5]decane hydrochloride, are often prepared by cyclization of bromoalkylamines or reductive amination of ketones .

Q. How can the structural integrity of this compound be validated?

Characterization involves a combination of nuclear magnetic resonance (NMR; ¹H, ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For example:

  • ¹H NMR (DMSO-d₆): Peaks at δ 1.42 ppm (tert-butyl group) and δ 3.15–3.55 ppm (spirocyclic N-CH₂) confirm the Boc-protected amine and spiro architecture .
  • HPLC purity : Retention time alignment with reference standards (e.g., USP buspirone hydrochloride) and ≥98% purity thresholds ensure batch consistency .

Q. What storage conditions are optimal for maintaining stability?

The compound should be stored at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the tert-butyl carbamate group. Exposure to moisture or strong acids/bases accelerates degradation, forming free amines or secondary impurities .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be identified during synthesis?

Advanced analytical techniques such as LC-MS/MS or GC-MS are critical for detecting trace impurities. For instance:

  • Byproduct identification : Alkylation side products (e.g., 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione) may form due to incomplete Boc protection or residual alkyl halides. These are resolved using reverse-phase HPLC with UV detection at 254 nm .
  • Mechanistic studies : Isotopic labeling (e.g., ¹⁵N or ²H) tracks reaction pathways, while computational modeling (DFT) predicts energetically favorable intermediates .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Standardized purification : Flash chromatography with silica gel (ethyl acetate/hexane gradients) reduces polar impurities.
  • Quality control : Rigorous NMR and HPLC validation for each batch ensures consistency in receptor binding assays. For example, deviations in sp³ nitrogen proton signals (δ 2.8–3.6 ppm) indicate incomplete Boc deprotection .

Q. How does the spirocyclic architecture influence receptor binding kinetics?

The 8-azaspiro[4.5]decane scaffold provides conformational rigidity, enhancing selectivity for serotonin (5-HT₁A) or dopamine receptors. Comparative studies using radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A) show that substituent positioning on the spiro ring modulates binding affinity (IC₅₀ values). For example, tert-butyl carbamate derivatives exhibit 2–3-fold higher selectivity over benzodiazepine receptors compared to unprotected analogues .

Q. What methodologies resolve contradictions in reported solubility data?

Discrepancies in aqueous solubility (e.g., 5 mM in H₂O vs. limited solubility in ethanol) arise from polymorphic forms. Techniques include:

  • Powder X-ray diffraction (PXRD) : Identifies crystalline vs. amorphous phases.
  • Dynamic vapor sorption (DVS) : Quantifies hygroscopicity-driven solubility changes .

Methodological Guidelines

  • Synthetic Optimization : Use anhydrous conditions (e.g., molecular sieves) to suppress hydrolysis during Boc protection .
  • Impurity Profiling : Monitor for 8-azaspiro[4.5]decane-7,9-dione (a common degradation product) via HPLC with a C18 column (acetonitrile/0.1% TFA gradient) .
  • Pharmacological Assays : Pre-incubate test compounds with liver microsomes to assess metabolic stability, correlating with in vivo half-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride
Reactant of Route 2
Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.